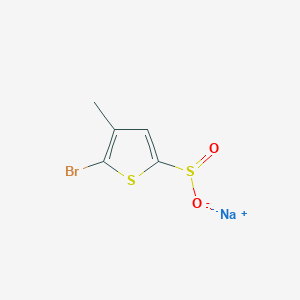

Sodium 5-bromo-4-methylthiophene-2-sulfinate

Description

Sodium 5-bromo-4-methylthiophene-2-sulfinate is a sulfinic acid salt derivative of a substituted thiophene ring. Its structure comprises a thiophene backbone with a bromine atom at the 5-position, a methyl group at the 4-position, and a sulfinate group (-SO₂⁻Na⁺) at the 2-position. Its applications span pharmaceuticals, agrochemicals, and materials science, though detailed physicochemical data (e.g., solubility, thermal stability) remain underreported in publicly available literature.

Properties

Molecular Formula |

C5H4BrNaO2S2 |

|---|---|

Molecular Weight |

263.1 g/mol |

IUPAC Name |

sodium;5-bromo-4-methylthiophene-2-sulfinate |

InChI |

InChI=1S/C5H5BrO2S2.Na/c1-3-2-4(10(7)8)9-5(3)6;/h2H,1H3,(H,7,8);/q;+1/p-1 |

InChI Key |

BKWINBVDYJJDTK-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(SC(=C1)S(=O)[O-])Br.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium sulfinates, including sodium 5-bromo-4-methylthiophene-2-sulfinate, typically involves the reaction of the corresponding sulfonyl chloride with sodium sulfite . The reaction is carried out under mild conditions, often in an aqueous medium, to yield the desired sulfinate salt .

Industrial Production Methods

Industrial production of sodium sulfinates may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Sodium 5-bromo-4-methylthiophene-2-sulfinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates.

Reduction: Reduction reactions can convert it to thiols or sulfides.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonates, thiols, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium 5-bromo-4-methylthiophene-2-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 5-bromo-4-methylthiophene-2-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, where it replaces other functional groups, or in electrophilic addition reactions, where it adds to electron-rich substrates . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally analogous to other brominated thiophene derivatives, but key differences in substituents and functional groups critically influence reactivity and applications. Below is a comparative analysis with two closely related compounds:

Key Findings

Reactivity Differences: The sulfinate group in this compound enhances its utility in nucleophilic substitution or transition-metal-catalyzed reactions compared to Methyl 5-bromo-4-(N-(sec-butyl)sulfamoyl)thiophene-2-carboxylate, where steric hindrance from the sulfamoyl and ester groups reduces reactivity .

Electronic and Steric Effects: The electron-withdrawing bromine atom in the thiophene derivatives increases electrophilicity at the 5-position, favoring cross-coupling. However, the methyl group at the 4-position in this compound introduces steric effects that may slow reactions compared to non-methylated analogues.

Thermal and Solubility Properties: Limited thermal data exist for this compound. In contrast, Sodium 3-methoxybenzoate has been characterized for thermal stability in solid-state studies, with decomposition temperatures exceeding 300°C . The sulfinate group likely improves water solubility compared to sulfamoyl or ester-containing analogues, though experimental confirmation is needed.

Biological Activity

Sodium 5-bromo-4-methylthiophene-2-sulfinate is a thiophene derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of thiophene derivatives, which are known for their diverse pharmacological effects. Understanding the biological activity of this compound involves examining its mechanism of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

This compound can be described by its molecular formula, which includes a bromine atom and a sulfinic acid group. This structure contributes to its reactivity and interaction with biological systems.

Thiophene derivatives, including this compound, have been shown to interact with various biological targets, leading to significant alterations in cellular processes. The mode of action often involves:

- Inhibition of Enzymatic Activity : Thiophene compounds can inhibit specific enzymes, contributing to their therapeutic effects.

- Cell Cycle Modulation : Some derivatives affect cell cycle progression, particularly in cancer cells, by disrupting mitotic spindle formation.

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Interacts with enzymes to reduce their activity |

| Cell Cycle Modulation | Disrupts normal cell division processes |

| Antioxidant Activity | Scavenges free radicals and reduces oxidative stress |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it has favorable absorption characteristics. Studies indicate that this compound exhibits high gastrointestinal absorption and can penetrate the blood-brain barrier (BBB), making it a candidate for central nervous system applications.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antitumor Activity : Several studies have reported that thiophene derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant activity against human pancreatic tumor cells and epithelial carcinoma cells by inhibiting tubulin polymerization, thereby blocking mitosis .

- Antimicrobial Properties : The compound has potential antimicrobial effects, which are common among sulfonamide-containing compounds. These properties are attributed to their ability to interfere with bacterial metabolic pathways .

- Anti-inflammatory Effects : There is evidence suggesting that thiophene derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Table 2: Summary of Biological Activities

| Activity Type | Effectiveness | Target Cells/Organisms |

|---|---|---|

| Antitumor | High | MIA PaCa-2 (pancreatic), A431 (epithelial carcinoma) |

| Antimicrobial | Moderate | Various bacterial strains |

| Anti-inflammatory | Significant | Inflammatory cell lines |

Case Studies

Recent studies have focused on the synthesis and evaluation of thiophene derivatives for their biological activities:

- A study designed new 3,5-disubstituted thiophene derivatives as antitumor agents and found that modifications at specific positions significantly enhanced their antiproliferative activity against multiple cancer cell lines .

- Another investigation into sulfonamide compounds indicated that structural variations could lead to enhanced antibacterial activity, suggesting a promising avenue for developing new antimicrobial agents based on thiophene scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.